molecular formula C17H25N3O B11416236 2-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide

2-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide

Cat. No.: B11416236
M. Wt: 287.4 g/mol
InChI Key: GZTPUBOXXMFDBQ-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the propyl group.

    Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-methyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its benzodiazole core.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide involves its interaction with specific molecular targets. The benzodiazole core is known to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[3-(1-methyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide
  • 2-methyl-N-[3-(1-ethyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide
  • 2-methyl-N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide

Uniqueness

2-methyl-N-[3-(1-propyl-1H-1,3-benzodiazol-2-yl)propyl]propanamide is unique due to its specific propyl substitution on the benzodiazole ring, which can influence its biological activity and chemical properties. This specific substitution pattern may result in different interactions with molecular targets compared to other similar compounds, potentially leading to unique therapeutic effects.

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

2-methyl-N-[3-(1-propylbenzimidazol-2-yl)propyl]propanamide

InChI

InChI=1S/C17H25N3O/c1-4-12-20-15-9-6-5-8-14(15)19-16(20)10-7-11-18-17(21)13(2)3/h5-6,8-9,13H,4,7,10-12H2,1-3H3,(H,18,21)

InChI Key

GZTPUBOXXMFDBQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C(C)C

Origin of Product

United States

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